8-Iodoquinazolin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6IN3 |
|---|---|
Molecular Weight |
271.06 g/mol |
IUPAC Name |
8-iodoquinazolin-2-amine |
InChI |
InChI=1S/C8H6IN3/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H,(H2,10,11,12) |
InChI Key |
OYMPAKCKNIHQEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N=C2C(=C1)I)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 8 Iodoquinazolin 2 Amine and Its Derivatives
De Novo Synthesis Approaches to the 8-Iodoquinazoline (B13672197) Core
The construction of the 8-iodoquinazoline skeleton from acyclic or simpler cyclic precursors, known as de novo synthesis, is a fundamental strategy. These methods allow for the early introduction of the key iodo-substituent.
Starting Material Precursors and Reaction Pathways
The synthesis of the quinazoline (B50416) ring system often begins with appropriately substituted benzene (B151609) derivatives. nih.gov For the specific construction of an 8-iodoquinazoline, a common and logical starting material is a 2-amino-3-iodobenzonitrile (B2732821) or a related anthranilic acid derivative.
One established pathway involves the cyclocondensation of 2-amino-3-iodobenzamide (B8502026) with various reagents. For instance, the reaction of 2-amino-5-bromo-3-iodobenzamide, a related precursor, with benzaldehyde (B42025) derivatives can lead to the formation of the dihydroquinazolinone core, which can be further modified. researchgate.net A general approach for quinazoline synthesis involves the reaction of 2-aminobenzonitriles with dimethylformamide-dimethylacetal (DMF-DMA) to form an intermediate which then reacts with amines. scielo.br Adapting this to an appropriately iodinated starting material, such as 2-amino-3-iodobenzonitrile, would directly lead to the 8-iodoquinazoline scaffold.
Another powerful method is the acid-mediated [4+2] annulation. This has been demonstrated for the synthesis of 2-aminoquinazolines from 2-amino aryl ketones and N-benzyl cyanamides. mdpi.commdpi.com By starting with a 2-amino-3-iodoaryl ketone, this method could provide a direct route to the 8-iodo-2-aminoquinazoline core.
The table below summarizes key starting materials and the corresponding reaction types for the synthesis of the quinazoline core.
| Starting Material Precursor | Reaction Type | Resulting Core Structure | Reference |
| 2-Amino-3-iodobenzonitrile | Cyclization with formamide (B127407) or DMF-DMA | 8-Iodoquinazoline | scielo.br |
| 2-Amino-3-iodobenzoic acid | Condensation with urea (B33335) or guanidine | 8-Iodoquinazolin-4(3H)-one | nih.gov |
| 2-Amino-3-iodoaryl ketone | [4+2] Annulation with cyanamides | 2-Amino-8-iodoquinazoline | mdpi.commdpi.com |
| 2-Amino-3-iodobenzamide | Cyclocondensation with aldehydes | 8-Iodo-2,3-dihydroquinazolin-4(1H)-one | researchgate.net |
Regioselective Iodination Methods at the C8 Position
An alternative to de novo synthesis is the direct and regioselective iodination of a pre-existing quinazoline ring. Achieving selectivity at the C8 position is crucial and often directed by existing functional groups. The use of N-oxides is a well-established strategy to direct C-H functionalization to the C8 position of the quinoline (B57606) ring, a related heterocyclic system. mdpi.comacs.org This directing group effect can be applied to quinazolines as well.
Transition-metal-catalyzed C-H activation is a powerful tool for regioselective halogenation. While many methods favor C2 functionalization, specific conditions have been developed for C8 modification. acs.org For instance, palladium-catalyzed C-H arylation of quinoline N-oxides shows high selectivity for the C8 position. acs.org Similar catalytic systems, potentially using iodine sources like N-iodosuccinimide (NIS) or molecular iodine (I₂), could be adapted for the C8 iodination of quinazoline N-oxides. Iron-catalyzed C-H halogenation has also been reported for the functionalization of 8-amidoquinolines, where the amido group directs the halogenation. mdpi.com
The following table outlines methods for regioselective iodination.
| Substrate | Reagent/Catalyst | Directing Group | Position Selectivity | Reference |
| Quinoline N-oxide | NIS / Rh-catalyst | N-oxide | C8 | mdpi.com |
| Quinoline N-oxide | Iodoarene / Pd-catalyst | N-oxide | C8 | acs.org |
| 8-Amidoquinoline | NIS or I₂ / Fe-catalyst | Amido group | C5/C7 (ortho/para to amido) | mdpi.com |
Functionalization and Derivatization at the 2-Amino Position
The 2-amino group of the 8-iodoquinazolin-2-amine is a versatile handle for further molecular elaboration, allowing for the introduction of a wide range of substituents and the construction of more complex heterocyclic systems.
Amination Reactions and N-Arylation Strategies
The introduction of the 2-amino group can be achieved via nucleophilic substitution on a 2-haloquinazoline precursor. More advanced methods, such as the Buchwald-Hartwig amination, have become indispensable for C-N bond formation. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the N-arylation of amines with aryl halides. wikipedia.org In the context of this compound, this can be applied in two ways: either by coupling an amine with a 2-halo-8-iodoquinazoline or by coupling this compound with an aryl halide to generate N-aryl derivatives. The Buchwald-Hartwig reaction is known for its broad substrate scope and functional group tolerance, making it highly suitable for complex molecule synthesis. acs.orgbeilstein-journals.orgresearchgate.net
Copper-catalyzed N-arylation, a more classical approach (Ullmann condensation), also provides a viable route for the synthesis of N-aryl-2-aminoquinazolines. sorbonne-universite.frorganic-chemistry.org These reactions often involve coupling 2-halobenzoic acids or 2-bromobenzaldehydes with amines in the presence of a copper catalyst. sorbonne-universite.fr
| Reaction Type | Catalyst/Reagents | Substrates | Product | Reference |
| Buchwald-Hartwig Amination | Pd-catalyst, phosphine (B1218219) ligand, base | 2-Chloro-8-iodoquinazoline, primary/secondary amine | N-substituted-8-iodoquinazolin-2-amine | wikipedia.orgbeilstein-journals.org |
| Buchwald-Hartwig Amination | Pd-catalyst, phosphine ligand, base | This compound, aryl halide | N-Aryl-8-iodoquinazolin-2-amine | acs.org |
| Ullmann-type Coupling | Cu-catalyst, base | 2-Bromo-8-iodoquinazoline, amine | N-substituted-8-iodoquinazolin-2-amine | sorbonne-universite.frorganic-chemistry.org |
| Nucleophilic Aromatic Substitution | Amine | 2-Chloro-8-iodoquinazoline | N-substituted-8-iodoquinazolin-2-amine | researchgate.netnih.gov |
Amide and Urea Formation from the 2-Amino Group
The primary amino group at the C2 position can be readily converted into amides and ureas, which are important functional groups in many biologically active molecules. Amide formation is typically achieved by reacting the 2-aminoquinazoline (B112073) with acyl chlorides or carboxylic acids (often activated).
Urea derivatives are synthesized by reacting the 2-amino group with isocyanates or carbamoyl (B1232498) chlorides. ontosight.aijst.go.jp The addition of a urea moiety to a quinazoline structure can significantly influence its chemical and biological properties. ontosight.ai The synthesis of quinazoline-based urea compounds is a key strategy in the development of kinase inhibitors. acs.org For example, reacting 4-(4-aminoanilino)quinazoline with phenyl isocyanate yields a urea derivative. jst.go.jp A similar strategy can be applied to this compound to generate a diverse library of urea-containing compounds.
| Functional Group | Reagent | Reaction Conditions | Resulting Derivative | Reference |
| Amide | Acyl chloride, base | Typically at room temperature or slightly elevated | N-(8-Iodoquinazolin-2-yl)amide | |
| Amide | Carboxylic acid, coupling agent (e.g., DCC, EDC) | Standard peptide coupling conditions | N-(8-Iodoquinazolin-2-yl)amide | |
| Urea | Isocyanate | Anhydrous solvent, often with a base catalyst | N-(8-Iodoquinazolin-2-yl)-N'-substituted urea | ontosight.aijst.go.jp |
| Thiourea | Isothiocyanate | Refluxing in pyridine (B92270) or similar solvent | N-(8-Iodoquinazolin-2-yl)-N'-substituted thiourea | dovepress.com |
Heterocyclic Ring Annulation onto the 2-Amino Functionality
The 2-amino group serves as an excellent nucleophile and a building block for the construction of fused heterocyclic systems, leading to triazoloquinazolines and imidazoquinazolines. These annulated systems often exhibit unique biological properties. researchgate.net
For instance, reacting a 3-amino-2-methylquinazolin-4(3H)-one with aromatic nitriles can yield nih.govdovepress.comCurrent time information in Bangalore, IN.triazolo[1,5-c]quinazoline derivatives. researchgate.net A similar strategy starting from a 2-aminoquinazoline derivative can lead to related fused systems. The reaction of a 2-aminoquinazoline with hydrazine (B178648) hydrate (B1144303) can form a 2-hydrazinylquinazoline, which is a key intermediate for the synthesis of triazoloquinazolines. nih.gov This intermediate can then be cyclized with various one-carbon sources like orthoesters or carboxylic acids to form the triazole ring. nih.govafricaresearchconnects.com
Tetrabutylammonium iodide (TBAI) has been shown to catalyze the tandem reaction for the formation of imidazo[1,5-c]quinazolines from 4-methyl-2-phenylquinazolines and benzylamines. nih.gov This demonstrates the possibility of building new rings onto the quinazoline core through C-H activation and annulation.
| Fused Heterocycle | Key Intermediate | Reagents for Annulation | Resulting System | Reference |
| nih.govdovepress.comCurrent time information in Bangalore, IN.Triazolo[1,5-c]quinazoline | 2-Hydrazinylquinazoline | Aromatic aldehydes, acetic anhydride | Triazolo[1,5-c]quinazoline | researchgate.netnih.gov |
| Imidazo[1,5-c]quinazoline | 2-Aminoquinazoline | α-Haloketones | Imidazo[1,2-c]quinazoline | |
| Triazinoquinazoline | N-Aminoquinazoline derivative | Ethyl chloroacetate | Triazinoquinazoline | nih.gov |
Modifications and Substitutions on the Quinazoline Ring System (excluding C2 and C8)
The quinazoline scaffold is a privileged structure in medicinal chemistry and materials science. chim.it The development of selective protocols to functionalize this heterocycle is in high demand. chim.it This section explores various methods for modifying the quinazoline ring, excluding the C2 and C8 positions.
Halogen-Metal Exchange Reactions (e.g., Iodine-Magnesium Exchange)
Halogen-metal exchange is a fundamental reaction in organometallic chemistry that transforms an organic halide into an organometallic compound. wikipedia.org This reaction commonly involves electropositive metals like lithium and magnesium with organochlorides, bromides, and iodides. wikipedia.org Specifically, the iodine-magnesium exchange can be used to create Grignard reagents from iodo-substituted quinolines, which are structurally related to quinazolines. For instance, i-PrMgCl has been shown to be an effective reagent for the halogen-metal exchange of 8-iodoquinolines. researchgate.net This suggests that a similar approach could be applied to this compound to generate a Grignard reagent at the C8 position, which could then be reacted with various electrophiles. While the primary focus is on modifications excluding the C8 position, this method is foundational for creating reactive intermediates from iodo-substituted heterocycles. wikipedia.orgresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have seen countless applications in the synthesis of pharmaceuticals and other complex molecules. researchgate.net Halogenated quinazolines are versatile substrates for these transformations due to the reactivity of the C-X bond. mdpi.com
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst, typically under mild, basic conditions. wikipedia.orgorganic-chemistry.org This method is extensively used for the synthesis of alkynylated quinazolines. nih.gov For example, 6-iodoquinazolin-4-amine (B66490) derivatives have been successfully coupled with propargyl alcohol using a PdCl2(PPh3)2-dppf catalyst system with CuI as a co-catalyst. nih.gov While this example involves substitution at the C6 position, the principles are directly applicable to other positions on the quinazoline ring, provided the necessary halogenated precursor is available. The reactivity order for halides in Sonogashira coupling is generally I > Br > Cl. wikipedia.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate. wikipedia.orgyonedalabs.com It is widely used to create Csp2-Csp2 bonds, such as in the synthesis of biaryl compounds. nih.govlibretexts.org This reaction is noted for its tolerance of various functional groups and the low toxicity of its reagents. nih.gov For instance, 6-iodo-N-phenylquinazolin-4-amine has been coupled with arylboronic acids using a PdCl2(PPh3)2/PPh3 catalyst system. nih.gov In another example, 4-amino-6-iodoquinazoline was coupled with furfurylboronic acid using 10% Pd/C. nih.gov These reactions demonstrate the feasibility of modifying the quinazoline core at positions other than C2 and C8.
Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide. nrochemistry.comcore.ac.uk While organotin reagents are toxic, they are tolerant of a wide array of functional groups. nrochemistry.com This reaction has been employed for the synthesis of polysubstituted quinazolines. For example, 5-chlorotriazoloquinazoline has been coupled with various heterarylstannanes using a Pd(PPh3)4/CuI catalyst system. nih.gov A key advantage of Stille coupling is its application in complex syntheses where other methods might fail. core.ac.uk
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Quinazolines
| Reaction | Coupling Partners | Typical Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd complex (e.g., PdCl2(PPh3)2), Cu(I) co-catalyst (e.g., CuI), Amine base | Forms Csp2-Csp bonds; mild conditions. | wikipedia.orgnih.gov |
| Suzuki-Miyaura | Organoboron (e.g., Boronic Acid) + Aryl/Vinyl Halide | Pd complex (e.g., Pd(OAc)2, PdCl2(PPh3)2), Base (e.g., Cs2CO3, K2CO3) | Forms Csp2-Csp2 bonds; tolerates many functional groups; low toxicity of reagents. | nih.govwikipedia.org |
| Stille | Organostannane + Aryl/Vinyl Halide | Pd complex (e.g., Pd(PPh3)4), often with CuI co-catalyst | Forms C-C bonds; organotin reagents are stable but toxic. | nih.govnrochemistry.com |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a common method for preparing various quinazoline derivatives. chim.it The pyrimidine (B1678525) ring of the quinazoline system is generally resistant to electrophilic substitution but is susceptible to nucleophilic attack, especially when substituted with good leaving groups like halogens. wikipedia.org The reactivity for SNAr on the quinazoline ring is higher at the C4 position compared to the C2 position. wikipedia.org
For instance, 4-chloroquinazolines readily undergo amination reactions with various amines under microwave irradiation, providing an alternative to Buchwald-Hartwig coupling. chim.it The reaction proceeds via a proposed cationic quinazoline intermediate. chim.it While the prompt specifies modifications excluding C2, it is important to note that the inherent reactivity of the quinazoline ring makes the C4 and C2 positions the most common sites for SNAr. wikipedia.orgmdpi.com SNAr reactions at other positions, such as C5, C6, or C7, are less common and would typically require strong activation by electron-withdrawing groups at those positions. Research has shown that 2,4-dichloroquinazoline (B46505) precursors consistently undergo regioselective substitution at the 4-position with a variety of amine nucleophiles. mdpi.com
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic scaffolds like quinazoline. chim.itpolyu.edu.hk This approach avoids the pre-functionalization steps (e.g., halogenation) often required for cross-coupling reactions. polyu.edu.hk
For the quinoline and quinazoline systems, C-H functionalization has been achieved at various positions. researchgate.net The use of a directing group, often coordinated to a transition metal catalyst (like palladium or ruthenium), can guide the functionalization to a specific C-H bond. researchgate.netacs.org While much of the research has focused on positions like C2, C4, and C8 due to the directing effect of the ring nitrogens, strategies for functionalizing other positions are being developed. researchgate.netresearchgate.net For example, ruthenium(II)-carboxylate catalyzed direct ortho-C-H arylation has been used to create polyconjugated aryl-heteroaryl systems. researchgate.net The challenge in functionalizing positions like C5, C6, and C7 lies in their remoteness from the directing nitrogen atoms and the difficulty in electronically distinguishing between them. researchgate.net
Microwave-Assisted Synthesis and Green Chemistry Approaches
In recent decades, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. benthamdirect.com Green chemistry principles, such as the use of alternative energy sources like microwave irradiation and the replacement of hazardous solvents, are increasingly being applied to the synthesis of quinazolines and their derivatives. benthamdirect.comnih.gov
Microwave-assisted synthesis has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.com This technique has been successfully applied to the synthesis of quinazolinones, for example, in one-pot reactions involving anthranilic acid and amines. tandfonline.comtandfonline.com The use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, in combination with microwave heating, represents a significant green chemistry approach to quinazolinone synthesis. tandfonline.com
Other green techniques applied to quinazoline synthesis include ultrasound-assisted synthesis and mechanochemical methods (grinding). tandfonline.com These methods often reduce or eliminate the need for hazardous organic solvents, decrease energy consumption, and simplify workup procedures, aligning with the core tenets of green chemistry. benthamdirect.comnih.gov
Table 2: Green Chemistry Methodologies in Quinazoline Synthesis
| Methodology | Description | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reaction mixtures. | Rapid heating, shorter reaction times, often higher yields. | tandfonline.com |
| Deep Eutectic Solvents (DESs) | Use of biodegradable, low-toxicity solvent systems. | Environmentally benign, can enhance reaction rates. | tandfonline.com |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote chemical reactions. | Enhanced reaction rates, improved yields. | tandfonline.com |
| Mechanochemistry (Grinding) | Solvent-free reactions conducted by grinding solid reactants. | Avoids hazardous solvents, simple procedure. | tandfonline.com |
Continuous-Flow Chemistry Methodologies in this compound Synthesis
Continuous-flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers several advantages over traditional batch processing. These include enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. While the search results did not provide specific examples of continuous-flow synthesis applied directly to this compound, the methodology has been successfully used for the synthesis of primary amines from nitro compounds. beilstein-journals.org For example, a general procedure for continuous-flow reduction of nitro compounds using HSiCl3 in a PTFE microreactor has been described. beilstein-journals.org Given the increasing application of flow chemistry in the synthesis of active pharmaceutical ingredients and heterocyclic compounds, it is plausible that this technology could be adapted for the synthesis or derivatization of this compound, potentially offering a safer and more efficient manufacturing process. chim.it
Chemical Reactivity and Transformation Studies of 8 Iodoquinazolin 2 Amine Scaffold
Reactivity of the Iodine Atom at the C8 Position
The carbon-iodine bond at the C8 position is a key site for functionalization, primarily due to the high polarizability and excellent leaving group ability of the iodine atom.
The iodine atom on the quinazoline (B50416) ring is an effective leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a variety of functional groups at the C8 position. For instance, halo-derivatives of quinazoline readily undergo displacement by nucleophiles such as piperidine. wikipedia.org The general order of reactivity for halogens in such transformations is C-I > C-Br >> C-Cl, highlighting the utility of iodo-substituted quinazolines as synthetic intermediates. nih.gov
In specific examples, the amination of 2-aryl-6-bromo-4-chloro-8-iodoquinazolines with 2-aminoethanol proceeds via nucleophilic substitution, where the chlorine at the C4-position is displaced. mdpi.com While this example highlights reactivity at C4, the principles apply to other halogenated positions. The synthesis of various quinazoline derivatives often involves the reaction of a halogenated quinazoline with a nucleophile, such as an amine, where the halogen acts as a leaving group. google.com
| Reactant | Nucleophile | Product Type | Key Observation |
|---|---|---|---|
| Halogenated Quinazoline | Piperidine | Amino-substituted Quinazoline | Displacement of the halogen by the amine nucleophile. wikipedia.org |
| 2-Aryl-6-bromo-4-chloro-8-iodoquinazoline | 2-Aminoethanol | 2-((2-Aryl-6,8-dihaloquinazolin-4-yl)amino)ethanol | Selective displacement of the C4-chloro group. mdpi.com |
The C8-iodo group is highly amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. nih.gov The enhanced reactivity of the C-I bond makes 8-iodoquinazolin-2-amine a valuable substrate for reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings. nih.govchim.it
A key strategy involves the formation of organometallic intermediates. For example, 8-iodoquinolines can undergo an iodine-magnesium exchange using reagents like isopropylmagnesium chloride to form a quinoline (B57606) Grignard reagent. researchgate.net This organometallic intermediate can then be trapped with various electrophiles to introduce new substituents at the C8 position. researchgate.net Similarly, titanium-mediated reactions, such as the synthesis of iodoquinazolines using titanium tetraiodide, proceed through the formation of titanium-based organometallic intermediates. nih.govfrontiersin.org These transformations underscore the versatility of the C8-iodo group in advanced organic synthesis.
| Reaction Type | Catalyst/Reagent | Intermediate | Product |
|---|---|---|---|
| Iodine-Magnesium Exchange | i-PrMgCl | 8-Magnesioquinazoline | 8-Substituted Quinazoline. researchgate.net |
| Suzuki-Miyaura Coupling | Palladium Catalyst, Boronic Acid | Palladium-Quinazoline Complex | 8-Aryl/Vinyl-Quinazoline. nih.gov |
| Sonogashira Coupling | Palladium/Copper Catalyst, Terminal Alkyne | Palladium-Quinazoline Complex | 8-Alkynyl-Quinazoline. nih.govnih.gov |
| Iodination-Cyclization | Titanium Tetraiodide (TiI₄) | Titanium Intermediate | Iodoquinazoline. nih.govfrontiersin.org |
Reactivity of the 2-Amino Group
The 2-amino group is a potent nucleophilic center and can participate in a variety of chemical transformations to form a diverse range of derivatives.
The lone pair of electrons on the nitrogen atom of the 2-amino group confers significant nucleophilic character, allowing it to react with various electrophiles. Common reactions include acylation and alkylation. For instance, the amino group can be acetylated to form an acetamido derivative, as seen in the synthesis of 2-[2-(2,6-dichlorophenyl)amino]phenyl methyl-3-acetamido-6-iodoquinazolin-4(3H)-one. researchgate.net
Furthermore, the nucleophilic 2-amino group can react with aldehydes to form Schiff bases or participate in condensation reactions to build more complex molecular architectures. researchgate.net Unlike halogens, the amino group is generally a poor leaving group in nucleophilic substitution reactions unless it is first converted into a more stable leaving group, such as a diazonium salt. libretexts.org Its primary role is that of a nucleophile, enabling the synthesis of a wide array of quinazoline derivatives.
The 2-amino group is a crucial participant in cyclization reactions, leading to the formation of novel fused heterocyclic systems. By incorporating a bifunctional reagent or through intramolecular reactions, the amino group can act as the nucleophile to close a new ring onto the quinazoline scaffold.
A prominent example is the synthesis of imidazo[1,2-c]quinazolines. This is often achieved by first reacting a 4-chloroquinazoline (B184009) with a nucleophile like 2-aminoethanol, followed by an acid-promoted cyclodehydration where the amino group attacks an electrophilic center to form the fused imidazole (B134444) ring. mdpi.com Other examples include the formation of triazoloquinazolinones and benzimidazoquinazolinones through the reaction of amino-functionalized quinazolines with appropriate precursors. nih.gov These cyclization strategies expand the structural diversity and potential applications of the quinazoline core.
Electrophilic and Nucleophilic Sites within the Quinazoline Ring System
The quinazoline ring is a π-electron-deficient system due to the presence of two electronegative nitrogen atoms in the pyrimidine (B1678525) ring. thieme-connect.de This electronic nature governs its reactivity towards electrophiles and nucleophiles.
Electrophilic Sites: The pyrimidine portion of the quinazoline ring is generally resistant to electrophilic substitution. wikipedia.orgthieme-connect.de The benzene (B151609) ring, however, is more susceptible to attack by electrophiles, though the reaction often requires forcing conditions due to the electron-withdrawing effect of the fused pyrimidine ring. thieme-connect.de Theoretical studies and experimental results, such as nitration reactions, indicate that the order of reactivity for electrophilic substitution on the benzene ring is 8 > 6 > 5 > 7. wikipedia.orgnih.gov
Nucleophilic Sites: The electron-deficient character of the pyrimidine ring makes it prone to nucleophilic attack. Anionic reagents preferentially attack the C4 position. nih.gov Consequently, halo-substituents at the C2 and C4 positions are particularly labile and readily undergo nucleophilic aromatic substitution. wikipedia.org Density Functional Theory (DFT) calculations for 2,4-dichloroquinazoline (B46505) have confirmed that the C4 position has a larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the kinetically favored site for nucleophilic attack. mdpi.com The ring nitrogen atoms also possess nucleophilic character, with alkylation reactions typically occurring at the N3 position. nih.gov
Tautomerism and Isomerization Pathways
The study of tautomerism and isomerization in heterocyclic compounds is fundamental to understanding their chemical reactivity, biological activity, and spectroscopic properties. For 2-aminoquinazoline (B112073) derivatives, including this compound, the potential for prototropic tautomerism is a key chemical feature. This phenomenon involves the migration of a proton between two or more atoms within the same molecule, leading to a dynamic equilibrium between structural isomers known as tautomers.
Research into quinazoline derivatives has highlighted various forms of tautomerism, such as lactam-lactim and azide-tetrazole tautomerism in related systems. Current time information in Bangalore, IN.chim.it For 2-aminoquinazolines specifically, the most significant tautomeric relationship is the amino-imino equilibrium. mun.ca This involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom.
The tautomeric equilibrium of this compound can be represented by the interconversion of the amino form and two possible imino forms. The dominant species in this equilibrium is influenced by several factors, including the electronic nature of substituents, the solvent environment, and the pH of the medium. nih.gov
The primary tautomeric forms of this compound are:
2-Amino-8-iodoquinazoline (Amino form): Generally considered the most stable tautomer under most conditions.
8-Iodo-2(1H)-iminoquinazoline (Imino form A): A tautomer formed by proton migration to the N1 position.
8-Iodo-2(3H)-iminoquinazoline (Imino form B): A tautomer formed by proton migration to the N3 position.
The presence of the iodine atom at the 8-position is expected to exert an electronic influence on the quinazoline ring system, which can subtly affect the relative stabilities of the tautomers. Halogen substituents can influence the acidity and basicity of the molecule, thereby shifting the tautomeric equilibrium. researchgate.net
Detailed Research Findings
While specific experimental studies on the tautomeric equilibrium of this compound are not extensively documented in publicly available literature, computational studies on related heterocyclic systems provide significant insights. numberanalytics.comscirp.org Quantum mechanical calculations, such as those using Density Functional Theory (DFT), are powerful tools for predicting the relative energies and, therefore, the populations of different tautomers in various environments. numberanalytics.com
These computational approaches can model the intrinsic stability of each tautomer in the gas phase and the influence of solvents by using continuum solvation models. The data typically generated includes the relative Gibbs free energies (ΔG) of the tautomers, from which the equilibrium constant (KT) can be derived.
Below is a representative data table illustrating the kind of results obtained from such computational studies on analogous 2-amino-N-heterocyclic systems. Please note that this table is illustrative and intended to show the type of data generated in such research, as specific values for this compound are not available in the cited literature.
Interactive Data Table: Illustrative Relative Energies of this compound Tautomers
| Tautomer | Structure | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |
| Amino Form | ![]() | 0.00 (Reference) | 0.00 (Reference) |
| Imino Form A | ![]() | +7.5 | +5.0 |
| Imino Form B | ![]() | +9.2 | +6.8 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles observed in related heterocyclic systems. It does not represent published experimental or computational results for this compound.
The isomerization pathway between these tautomers is typically a prototropic transfer. This can occur via an intramolecular "proton jump" or, more commonly, through a solvent-mediated mechanism. In protic solvents like water or methanol, solvent molecules can act as intermediaries, facilitating the proton transfer by forming a hydrogen-bonded bridge.
The study of tautomerism is crucial as different tautomers can exhibit distinct chemical and physical properties. For instance, the hydrogen bonding capabilities, dipole moment, and molecular shape can vary significantly between the amino and imino forms, which in turn can affect crystal packing, solubility, and interactions with biological macromolecules.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 8 Iodoquinazolin 2 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. For derivatives of 8-iodoquinazolin-2-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the atomic connectivity and spatial arrangement.
Advanced 1D NMR (¹H, ¹³C)
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of an this compound derivative reveals characteristic signals for the aromatic protons on the quinazoline (B50416) core. The chemical shifts (δ) are influenced by the electronic effects of the substituents—the electron-donating amino group at C2 and the electron-withdrawing, heavy iodine atom at C8. Protons on the quinazoline ring typically appear as doublets or triplets in the aromatic region (approximately δ 7.0–9.0 ppm). For instance, in related 6-iodoquinazoline (B1454157) derivatives, the proton at position 5 is often found downfield due to the deshielding effects of both the adjacent nitrogen and the iodine atom. nih.govjocpr.com The protons of the benzenoid ring (H-5, H-6, H-7) in an 8-iodo substituted system would exhibit a distinct splitting pattern, which is crucial for confirming the substitution pattern. The NH₂ protons at the C2 position typically appear as a broad singlet, which is exchangeable with D₂O. nih.gov
Table 1: Representative 1D NMR Spectral Data for Substituted Iodoquinazolines
| Compound Class | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 6-Iodo-2-phenyl-4-aminoquinazolines nih.gov | H-5: ~8.9 (d); H-7: ~8.0 (dd); H-8: ~7.8 (d); NH₂: ~11.0-12.0 (br s) | C-I: ~93.9; Aromatic C: ~112-168 |
| 2-Amino-6-iodoquinazolin-4(3H)-one jocpr.com | H-5: ~8.31 (d); H-7: ~8.04-8.19 (dd); H-8: ~7.41 (d); NH₂: ~5.92 (br s) | Data not detailed in source |
| N-Aryl-6-iodoquinazolin-4-amine iucr.org | H-5: ~8.94 (s); H-7: ~8.08 (dd); H-8: ~7.49 (d); NH: ~9.82 (s) | Data not detailed in source |
Note: The chemical shifts are approximate and can vary based on the solvent and other substituents on the quinazoline core and the amino group.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While 1D NMR provides initial data, 2D NMR techniques are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For an this compound derivative, COSY would show correlations between the adjacent aromatic protons (e.g., H-5 with H-6, and H-6 with H-7), confirming their connectivity in the benzenoid ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to. This allows for the definitive assignment of carbon signals based on the already assigned proton signals. For example, the signal for the H-5 proton would show a cross-peak with the C-5 carbon signal. mdpi.commdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful techniques for elucidating the structure of complex molecules. researchgate.net It shows correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). This is particularly useful for identifying the substitution pattern and assigning quaternary carbons. For this compound, key HMBC correlations would be expected between:
The NH₂ protons and the C2 carbon.
The H-7 proton and the C5, C8, and C8a carbons.
The H-5 proton and the C4, C7, and C8a carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals correlations between protons that are close in space, regardless of whether they are bonded. mdpi.com A NOESY experiment could, for example, confirm the proximity of a substituent on the 2-amino group to the H-8a proton or other parts of the quinazoline core, providing valuable conformational information.
Solid-State NMR Applications
While solution-state NMR is more common, solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. mst.edu This is particularly useful when single crystals for X-ray diffraction are not available or when studying polymorphism.
A key challenge in characterizing heterocyclic isomers can be the similarity of their solution NMR spectra. iastate.eduacs.org Advanced ssNMR techniques, such as the ¹³C{¹⁴N} Resonance Echo Saturation Pulse Double Resonance (RESPDOR) experiment, can function as an "attached nitrogen test". nih.govresearchgate.net This method identifies carbon atoms directly bonded to nitrogen by exploiting the dipolar coupling between ¹³C and the quadrupolar ¹⁴N nucleus. nih.gov For a compound like this compound, this technique could definitively confirm the C-N connectivities within the quinazoline ring and at the C2-NH₂ position, helping to distinguish it from other potential isomers. iastate.edu
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
Fragmentation Pattern Analysis for Structural Insights
In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. libretexts.orggbiosciences.com The fragmentation of quinazoline derivatives is influenced by the stability of the resulting ions and neutral losses. mat-test.com
For this compound, the fragmentation would likely proceed through several key pathways:
Loss of Iodine: A common fragmentation pathway for iodo-aromatic compounds is the cleavage of the C-I bond, resulting in a significant peak corresponding to [M-I]⁺. docbrown.infodocbrown.info
Cleavage of the Quinazoline Ring: The bicyclic ring system can undergo characteristic cleavages. For example, retro-Diels-Alder (RDA) type reactions can occur, breaking the pyrimidine (B1678525) ring.
Loss from Substituents: The 2-amino group can be lost as ·NH₂ or related fragments. If the amino group is further substituted, cleavage of that substituent's side chain will also be observed.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound (C₈H₆IN₃, Mol. Wt. 270.98)
| m/z Value (Predicted) | Ion Structure / Identity | Fragmentation Pathway |
| 271 | [C₈H₆IN₃]⁺ | Molecular Ion (M⁺) |
| 144 | [C₈H₆N₃]⁺ | Loss of ·I radical from M⁺ |
| 127 | [I]⁺ | Iodine cation |
| 117 | [C₇H₅N₂]⁺ | Loss of ·I and HCN from M⁺ |
Note: This table presents hypothetical major fragmentation pathways. The actual observed spectrum can be more complex.
By combining the precise information from these advanced spectroscopic techniques, a complete and unambiguous structural assignment of this compound derivatives can be achieved.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of iodoquinazoline derivatives, IR spectra provide valuable signatures for key structural features.
For instance, studies on various 6-iodoquinazoline derivatives reveal characteristic absorption bands that confirm their molecular structure. nih.gov The IR spectra for these compounds typically show absorption bands for sulfonyl groups (SO₂) around 1385-1366 cm⁻¹ and 1190-1180 cm⁻¹. nih.govnih.gov The N-H and NH₂ stretching vibrations are observed in the region of 3421–3208 cm⁻¹. nih.gov Specifically, iodo-quinazolinone derivatives have been characterized by IR spectra recorded in KBr discs. jocpr.com The presence of a C=N group in some quinazoline derivatives is indicated by absorption bands at 1639 and 1643 cm⁻¹. researchgate.net For 6-iodo-2-phenyl-4-(4-(thiazol-2-yl) aminosulphonylphenyl-amino) quinazoline, characteristic peaks appear at 3324 and 3247 cm⁻¹ (2NH) and 1373 and 1180 cm⁻¹ (SO₂). nih.gov In another example, the IR spectrum for a 1-alkyl-6-iodoquinazoline derivative showed bands at 3366, 3309, and 3220 cm⁻¹ corresponding to NH groups, while the C=O and SO₂ groups appeared at 1690/1681 cm⁻¹ and 1376/1156 cm⁻¹, respectively. nih.gov The C-I bond itself has a characteristic absorption, as seen in the IR spectrum of 1,2-bis(6-iodoquinazolin-4-yl)diselane, which shows a peak at 490.0 cm⁻¹. raco.cat
Table 1: Characteristic IR Absorption Bands for Iodoquinazoline Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Compound Class/Example | Source(s) |
| N-H, NH₂ | 3421 - 3208 | 6-Iodoquinazoline sulfonamides | nih.gov |
| C=O | 1717 - 1667 | Quinazolin-2,4-diones | acs.org |
| C=O | 1690, 1681 | 1-Alkyl-6-iodoquinazoline derivative | nih.gov |
| SO₂ | 1385 - 1366 | 6-Iodoquinazoline sulfonamides | nih.govnih.gov |
| SO₂ | 1190 - 1180 | 6-Iodoquinazoline sulfonamides | nih.govnih.gov |
| C=N | 1643 - 1639 | Quinazoline derivatives | researchgate.net |
| C-I | 490.0 | 1,2-bis(6-iodoquinazolin-4-yl)diselane | raco.cat |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light to induce electronic transitions within a molecule. msu.edu For aromatic and heterocyclic compounds like quinazoline derivatives, this technique provides information on the conjugated π-electron systems. The absorption spectra of quinazoline derivatives typically feature two main bands. researchgate.net A shorter wavelength band between 240–300 nm is attributed to π-π* transitions in the aromatic system, while a longer wavelength band from 310–425 nm is often due to n-π* transitions involving non-bonding electrons on heteroatoms like nitrogen. researchgate.net The specific wavelengths and intensities of these absorptions are sensitive to the molecular structure, including the nature and position of substituents on the quinazoline core.
The electronic absorption and emission properties of quinazoline derivatives are heavily influenced by their substitution patterns and the solvent environment. Studies on 2,3-diaryl-6-(phenylethynyl)quinazolines in dichloromethane (B109758) revealed three absorption bands, with two in the 283–330 nm range corresponding to π→π* transitions and intramolecular charge transfer (ICT). mdpi.com Another study of quinazoline derivatives in acetonitrile (B52724) also identified two primary absorption bands at 310–425 nm (n–π) and 240–300 nm (π–π). researchgate.net
The introduction of different substituents can cause shifts in these absorption maxima. For example, the UV-Vis spectra of certain 2-(3-(2-alkyl-6,8-diaryl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)propyl)-6,8-diarylquinazolin-4(3H)-ones in DMSO show four absorption bands in the 260–400 nm region. mdpi.com The most intense band, around 278 nm, is assigned to the π–π* transition of the quinazolinone backbone. mdpi.com
Many quinazoline derivatives are fluorescent, emitting light upon excitation at an appropriate wavelength. The emission spectra for a series of polycarbo-substituted quinazolines in dichloromethane show a single emission band in the blue-to-green region (λem = 480–495 nm), which is attributed to a π–π* transition involving electron delocalization from the aryl groups into the quinazoline framework. mdpi.com Similarly, bisquinazolinones have been found to emit in the blue to green region (λem = 430–510 nm) in both DMSO and acetic acid. mdpi.com
Table 2: Examples of Absorption and Emission Maxima for Quinazoline Derivatives
| Compound Type | Solvent | Absorption λmax (nm) | Emission λem (nm) | Source(s) |
| 2,3-Diaryl-6-(phenylethynyl)quinazolines | Dichloromethane | 305–330 | 480–495 | mdpi.com |
| Tetraarylbisquinazolinones | DMSO / Acetic Acid | 260–400 | 430–510 | mdpi.com |
| Carbazole-substituted quinazoline | THF | 350 | - | beilstein-journals.org |
| Phenothiazine-substituted quinazoline | THF | 325 | - | beilstein-journals.org |
Quantum Yield Determinations
The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. For 2,3-diaryl-6-(phenylethynyl)quinazoline derivatives studied in dichloromethane, the relative quantum yields were calculated using quinine (B1679958) sulfate (B86663) as a standard. mdpi.comresearchgate.net The determined quantum yields for these compounds were found to be in the range of 0.003 to 0.051. mdpi.comresearchgate.net The heavy atom effect of iodine in iodoquinazoline derivatives can potentially decrease the quantum yield by promoting intersystem crossing, a non-radiative pathway that competes with fluorescence.
Table 3: Quantum Yields for Selected 2,3-Diaryl-6-(phenylethynyl)quinazoline Derivatives
| Compound | Quantum Yield (Φ) | Source(s) |
| 5a | 0.027 | researchgate.net |
| 5b | 0.019 | researchgate.net |
| 5c | 0.025 | researchgate.net |
| 5d | 0.051 | researchgate.net |
| 5g | 0.037 | researchgate.net |
| 7d | 0.003 | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the compound. For complex molecules like quinazoline derivatives, X-ray analysis is invaluable for structural validation.
The crystal structures of several quinazoline derivatives have been determined, often to understand their interaction with biological targets. For example, the analysis of an inhibitor bound to its target protein revealed key hydrogen bond interactions involving the quinazoline and pyridine (B92270) rings. scielo.br The absolute stereochemistry of chiral quinazoline derivatives can be determined through the X-ray crystallography of crystalline products or their derivatives. google.com Crystallographic data for newly synthesized compounds are often deposited in databases such as the Cambridge Crystallographic Data Centre (CCDC), making them accessible for further research. rsc.org For example, the analysis of afatinib, a quinazoline derivative, in complex with its target protein confirms a covalent bond at a specific cysteine residue. scielo.br
Other Spectroscopic Methods (e.g., Raman, Fluorescence)
Beyond IR and UV-Vis, other spectroscopic methods provide complementary structural information.
Fluorescence Spectroscopy , as discussed in section 4.4.1, is crucial for characterizing the emissive properties of these compounds. Derivatives of 8-aminoquinoline, a related heterocyclic system, are well-known for their fluorescence properties, which are often exploited in the development of chemical sensors. nih.gov The fluorescence intensity and emission wavelength can be highly sensitive to the local environment and interactions with other molecules. nih.gov
Raman Spectroscopy is another vibrational spectroscopy technique that serves as a valuable complement to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability. While less commonly reported for this specific class of compounds, Raman spectroscopy can provide detailed information about the skeletal vibrations of the quinazoline ring and the vibrations of non-polar bonds. For some aromatic amines, certain vibrational modes that are forbidden or weak in IR spectra can be observed in Raman spectra, providing a more complete vibrational analysis. arxiv.org
Computational Chemistry and Theoretical Modeling of 8 Iodoquinazolin 2 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of 8-Iodoquinazolin-2-amine at an atomic level. DFT offers a balance between accuracy and computational cost for analyzing the electronic structure and energetics of molecules. nih.govnih.gov
DFT is used to model the electronic properties of quinazoline (B50416) derivatives. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.net
For quinazoline derivatives, the distribution of these frontier orbitals is influenced by the types and positions of substituents. The electron-rich regions, often associated with heteroatoms like nitrogen and oxygen, typically characterize the HOMO, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is often spread across the aromatic system, highlighting regions prone to nucleophilic attack. The molecular electrostatic potential (MEP) map further visualizes the electron-rich (negative potential, typically colored red) and electron-deficient (positive potential, colored blue) areas of the molecule, predicting sites for intermolecular interactions. nih.gov
| Parameter | Description | General Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests greater reactivity. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests greater reactivity. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to chemical stability; a smaller gap implies higher reactivity. researchgate.net |
| Dipole Moment (μ) | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |
| Electronegativity (χ) | Measure of the ability of a molecule to attract electrons | Relates to the overall chemical reactivity. researchgate.net |
| Chemical Hardness (η) | Measure of resistance to change in electron distribution | Higher hardness correlates with greater stability. researchgate.net |
DFT calculations are also employed to predict the thermodynamics and kinetics of chemical reactions involving quinazoline derivatives. By computing the energies of reactants, transition states, and products, researchers can map out potential energy surfaces to determine the most favorable reaction pathways. nih.gov This is valuable for optimizing synthetic procedures by predicting reaction outcomes under various conditions. For instance, computational studies can help in understanding the mechanisms of multicomponent reactions used to synthesize functionalized quinazolines, confirming experimental observations. eurekaselect.comnih.gov
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique used to predict how a molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. This method is crucial in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms. researchgate.netresearchgate.netnih.gov
Docking studies on quinazoline derivatives have revealed common interaction patterns with various protein targets, particularly kinases. arabjchem.orgnih.gov The 2-aminoquinazoline (B112073) scaffold is a "privileged" structure known to interact with the hinge region of protein kinases, which is a critical interaction for inhibitory activity. acs.org
Key interactions often include:
Hydrogen Bonds: The amino group at the 2-position and nitrogen atoms in the quinazoline ring can act as hydrogen bond donors and acceptors, respectively, forming crucial bonds with amino acid residues like methionine in the hinge region of kinases. nih.govresearchgate.net
Hydrophobic Interactions: The aromatic quinazoline ring and its substituents can engage in hydrophobic interactions with nonpolar residues in the binding pocket, contributing to the stability of the complex. nih.govbenthamdirect.com
Halogen Bonds: The iodine atom at the 8-position can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.
For example, docking studies of iodoquinazoline derivatives with targets like carbonic anhydrase XII (CAXII) and human thymidylate synthase (hTS) have been performed to rationalize their anticancer activity. researchgate.netnih.gov Similarly, derivatives have been docked into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) to understand their inhibitory mechanism. nih.govresearchgate.net
Molecular docking programs calculate a scoring function to estimate the binding affinity between the ligand and the protein. nih.gov These scores, often expressed in kcal/mol, are used to rank different compounds and prioritize those with the most favorable predicted binding energies for synthesis and experimental testing. nih.govnih.gov For instance, docking studies on a series of quinazolin-12-one derivatives against the PDK1 enzyme showed binding scores ranging from -9.99 to -10.44 kcal/mol, indicating strong binding affinities. nih.gov While these scores are approximations, they provide valuable insights for structure-activity relationship (SAR) studies. nih.govijper.org
| Protein Target (Example) | Key Interacting Residues | Type of Interaction | Significance |
|---|---|---|---|
| EGFR Kinase | Met793 | Hydrogen Bond | Anchors the ligand in the ATP binding pocket hinge region. researchgate.net |
| EGFR Kinase | Leu820, Val702, Ala719 | Hydrophobic/Pi-Alkyl | Stabilizes the complex through non-polar contacts. nih.gov |
| PDK1 | Ala162, Ser160 | Hydrogen Bond | Critical for binding within the hinge region. nih.gov |
| PAK4 | Leu398 | Hydrogen Bond & Hydrophobic | Leads to significant stabilization of the inhibitor. benthamdirect.com |
| PDE7A | Gln413, Phe416 | Hydrogen Bond, π-π Stacking | Key interactions for potent inhibition. frontiersin.org |
Molecular Dynamics (MD) Simulations for Ligand-Target Stability
While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. tandfonline.com MD simulations are used to assess the stability of the docked pose and to observe the conformational changes of both the ligand and the protein in a simulated physiological environment. frontiersin.orgnih.gov
By running simulations for nanoseconds, researchers can monitor parameters like the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to evaluate the stability of the complex. researchgate.netresearchgate.net A stable RMSD profile over time suggests that the ligand remains securely bound in the active site. nih.gov Furthermore, MD simulations can provide a more detailed analysis of the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation period. benthamdirect.comresearchgate.net These simulations are crucial for validating docking results and gaining a deeper understanding of the binding dynamics. researchgate.netnih.gov
Structure-Based Drug Design Principles
Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of a biological target, typically a protein or enzyme. nih.gov This methodology aims to design and optimize ligands that can bind to the target with high affinity and selectivity, thereby modulating its biological function. For this compound, SBDD principles would be applied to identify potential macromolecular targets and to understand the key interactions that drive its binding.
The initial step in an SBDD campaign for this compound involves identifying a relevant biological target. The quinazoline scaffold is a well-known "privileged" structure in medicinal chemistry, known to interact with a variety of enzymes, particularly protein kinases. nih.govmdpi.com Many quinazoline derivatives have been developed as inhibitors of targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer progression. nih.govmdpi.com Therefore, a logical starting point would be to investigate the interaction of this compound with the ATP-binding site of such kinases.
Once a target is selected and its 3D structure is obtained (either through X-ray crystallography, NMR spectroscopy, or homology modeling), molecular docking simulations are performed. Docking algorithms predict the preferred orientation and conformation of this compound within the target's binding site and estimate the strength of the interaction, often expressed as a docking score.
The key interactions governing the binding of this compound would be analyzed. Typically, the quinazoline ring system forms hydrogen bonds with backbone residues in the hinge region of the kinase's ATP-binding pocket. The 2-amino group is crucial for these interactions. The iodine atom at the 8-position, being a large and lipophilic substituent, can form halogen bonds or van der Waals interactions with specific residues in a hydrophobic pocket of the active site. The precise nature and strength of these interactions are critical for the compound's affinity and selectivity.
The insights gained from docking studies can then be used to guide the design of new analogs. For example, if the docking simulation reveals an unoccupied hydrophobic pocket near the iodine atom, derivatives with larger substituents at this position could be synthesized to improve binding affinity. Conversely, if steric clashes are observed, smaller substituents might be more favorable.
Table 1: Hypothetical Docking Scores and Key Interactions of this compound with Protein Kinase Targets
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| EGFR | -8.5 | Met793, Gly796, Leu718 | Hydrogen bond with Met793; Halogen bond with Leu718 |
| VEGFR-2 | -7.9 | Cys919, Phe918, Leu840 | Hydrogen bond with Cys919; Hydrophobic interaction with Phe918 |
| CDK2 | -7.2 | Leu83, Glu81, Phe80 | Hydrogen bond with Leu83; Pi-stacking with Phe80 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
For this compound, a QSAR study would involve synthesizing a series of analogs with modifications at various positions of the quinazoline scaffold. The biological activity of these compounds against a specific target would then be determined experimentally. Subsequently, a wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Related to the 2D representation of the molecule, such as molecular connectivity indices.
Geometrical descriptors: Related to the 3D structure of the molecule, such as molecular surface area and volume.
Electronic descriptors: Related to the electron distribution, such as dipole moment and partial charges. nih.gov
Quantum-chemical descriptors: Derived from quantum mechanical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Physicochemical descriptors: Such as hydrophobicity (logP) and molar refractivity.
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to develop a mathematical equation that relates a subset of these descriptors to the observed biological activity. tandfonline.com The goal is to create a model with high predictive power, which is validated using both internal and external sets of compounds.
A hypothetical QSAR equation for a series of this compound analogs might look like this:
pIC50 = 0.75 * logP - 0.23 * LUMO + 1.5 * HD_A + 2.1
In this equation, pIC50 represents the biological activity, logP is the octanol-water partition coefficient, LUMO is the energy of the lowest unoccupied molecular orbital, and HD_A is the number of hydrogen bond acceptors. The coefficients indicate the relative importance of each descriptor to the activity. A positive coefficient for logP would suggest that increasing hydrophobicity enhances activity, while a negative coefficient for LUMO would imply that a lower LUMO energy is beneficial.
Such a QSAR model serves as a valuable tool for predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources. It also provides insights into the structural requirements for optimal biological activity, guiding the design of more potent molecules.
Table 2: Hypothetical Molecular Descriptors and Predicted Activity for a Series of this compound Analogs
| Compound | logP | LUMO (eV) | H-Bond Acceptors | Observed pIC50 | Predicted pIC50 |
| Analog 1 | 3.1 | -1.5 | 3 | 6.8 | 6.7 |
| Analog 2 | 3.5 | -1.2 | 3 | 7.2 | 7.1 |
| Analog 3 | 2.8 | -1.8 | 4 | 7.5 | 7.6 |
| Analog 4 | 4.0 | -1.6 | 3 | 7.8 | 7.8 |
Medicinal Chemistry Research on 8 Iodoquinazolin 2 Amine and Its Bioactive Derivatives in Vitro Focus
Enzyme Inhibition Studies
Derivatives of 8-iodoquinazoline (B13672197) have been the subject of extensive investigation for their potential to modulate the activity of various enzyme systems. The following sections detail the in vitro research findings for specific enzyme classes.
Kinase Inhibitors
The quinazoline (B50416) core is a well-established pharmacophore for kinase inhibition, and iodo-substituted derivatives have shown considerable promise in targeting key kinases involved in cancer cell signaling pathways.
Numerous derivatives of 6-iodoquinazoline (B1454157) have been synthesized and evaluated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govresearchgate.netnih.gov These kinases are crucial regulators of cell proliferation, differentiation, and angiogenesis, and their dysregulation is a hallmark of many cancers. nih.govtandfonline.com The development of dual or multi-targeting inhibitors based on the iodoquinazoline scaffold is an active area of research. nih.govresearchgate.netnih.gov
For instance, a series of 1-alkyl-6-iodoquinazoline derivatives were designed and synthesized, demonstrating significant inhibitory activities against both EGFR and VEGFR-2. nih.govresearchgate.net In particular, certain compounds within this series exhibited excellent dual inhibitory potential. nih.govresearchgate.net Another study focused on 2,4-disubstituted-6-iodoquinazoline derivatives, which also showed promising anticancer activities linked to kinase inhibition. nih.gov
The strategic placement of substituents on the quinazoline ring, in addition to the iodine atom, plays a critical role in defining the potency and selectivity of these inhibitors. rsc.orgscielo.br For example, the introduction of a sulfonamide group at the 6-position of the quinazoline scaffold has been explored to enhance affinity for Phosphoinositide 3-kinase (PI3Kα), a key enzyme in a signaling pathway that is often co-activated with EGFR. scielo.brscielo.br
Table 1: In Vitro Kinase Inhibitory Activity of Iodoquinazoline Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 9c | VEGFR-2 | 0.85 | nih.govresearchgate.net |
| EGFRWT | 0.15 | nih.govresearchgate.net | |
| EGFRT790M | 0.22 | nih.govresearchgate.net | |
| 9d | VEGFR-2 | 0.90 | nih.govresearchgate.net |
| EGFRWT | 0.20 | nih.govresearchgate.net | |
| EGFRT790M | 0.26 | nih.govresearchgate.net | |
| 9b | VEGFR-2 | 0.90 | nih.govresearchgate.net |
| EGFRT790M | 0.50 | nih.govresearchgate.net | |
| 9a | VEGFR-2 | 1.00 | nih.govresearchgate.net |
| 9e | VEGFR-2 | 1.20 | nih.govresearchgate.net |
| EGFRWT | 0.25 | nih.govresearchgate.net | |
| EGFRT790M | 0.30 | nih.govresearchgate.net | |
| 5d | VEGFR-2 | 1.25 | nih.govresearchgate.net |
| EGFRT790M | 0.40 | nih.govresearchgate.net | |
| 8b | EGFRT790M | 0.45 | nih.govresearchgate.net |
| 13e | VEGFR-2 | 0.90 | nih.gov |
| EGFRT790M | 0.30 | nih.gov | |
| 13d | VEGFR-2 | 1.00 | nih.gov |
| EGFRT790M | 0.47 | nih.gov | |
| 7c | VEGFR-2 | 1.25 | nih.gov |
| EGFRT790M | 0.35 | nih.gov | |
| 13c | VEGFR-2 | 1.50 | nih.gov |
| 10 | EGFRT790M | 0.45 | nih.gov |
| LASSBio-1819 | EGFRWT | 0.90 | scielo.brscielo.br |
| VEGFR-2 | 1.17 | scielo.brscielo.br | |
| Compound 93 | EGFR | 0.0024 | scielo.brscielo.br |
| PI3Kα | 0.317 | scielo.brscielo.br |
The development of kinase inhibitors with specific target selectivity profiles is crucial to minimize off-target effects. Research on iodoquinazoline derivatives has shown that modifications to the scaffold can tune their selectivity. For example, some derivatives exhibit dual inhibition of EGFR and VEGFR-2, which can be advantageous in cancer therapy by simultaneously targeting tumor cell proliferation and angiogenesis. nih.govresearchgate.netnih.govscielo.brscielo.br The selectivity of these compounds is often assessed by screening against a panel of different kinases. The data indicates that subtle structural changes, such as the nature of the substituent at various positions of the quinazoline ring, can significantly alter the selectivity profile. rsc.org
Dihydrofolate Reductase (DHFR) Inhibitors
Dihydrofolate reductase (DHFR) is a key enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. elifesciences.orgvietnamjournal.ru It is a well-established target for antimicrobial and anticancer therapies. elifesciences.orgvietnamjournal.ru Quinazoline derivatives have been investigated as DHFR inhibitors, and the presence of an iodo substituent can enhance their activity. nih.govresearchgate.net
A study on 2,4-disubstituted-6-iodoquinazoline derivatives revealed their potential as DHFR inhibitors. nih.govresearchgate.net Molecular docking analyses suggested that these compounds could bind to the active site of DHFR, with some derivatives showing higher binding affinities than the standard inhibitor trimethoprim. researchgate.net
Table 2: In Vitro DHFR Inhibitory Activity of a 6-Iodoquinazoline Derivative
| Compound ID | Target DHFR | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| 3c | E. coli | -10.53 | researchgate.net |
| S. aureus | -10.24 | researchgate.net | |
| Trimethoprim (Standard) | E. coli | -7.18 | researchgate.net |
| S. aureus | -7.43 | researchgate.net |
Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. wayne.edunih.gov Their inhibition has emerged as a promising strategy in cancer therapy. wayne.edunih.govnih.govmdpi.comazpharmjournal.com While research on iodoquinazoline derivatives as HDAC inhibitors is less extensive than for kinases, the quinazoline scaffold has been utilized in the design of such compounds. The general structure of an HDAC inhibitor includes a zinc-binding group, a linker, and a cap group. The 8-iodoquinazoline moiety could potentially serve as a cap group in novel HDAC inhibitor designs.
Other Enzyme Systems
Beyond the well-studied kinases, DHFR, and HDACs, derivatives of iodoquinazoline have been explored for their inhibitory activity against other enzyme systems. One such target is carbonic anhydrase (CA), particularly the tumor-associated isoform CAXII. nih.govresearchgate.net A series of 2,4-disubstituted-6-iodoquinazoline derivatives were synthesized and evaluated for their CAXII inhibitory activity. nih.govresearchgate.net
Table 3: In Vitro Carbonic Anhydrase XII Inhibitory Activity of 6-Iodoquinazoline Derivatives
| Compound ID | IC₅₀ (µM) | Reference |
|---|---|---|
| 3c | 3.69 | nih.gov |
| 3b | 3.69 | nih.gov |
In Vitro Antiproliferative and Cytotoxicity Evaluations against Cancer Cell Lines
Derivatives of 8-iodoquinazolin-2-amine have been the subject of extensive in vitro evaluation against various human cancer cell lines to determine their potential as anticancer agents.
Panel of Human Cancer Cell Lines
Researchers have utilized a diverse panel of human cancer cell lines to assess the antiproliferative and cytotoxic effects of this compound derivatives. Commonly used cell lines include:
MCF-7: Human breast adenocarcinoma. researchgate.netmdpi.com
HeLa: Human cervical cancer. mdpi.com
A549: Human lung carcinoma. researchgate.netmdpi.com
HCT-116: Human colon carcinoma. researchgate.net
HepG2: Human liver carcinoma. researchgate.net
T98G: While not explicitly mentioned in the provided context for this compound derivatives, it is a human glioblastoma cell line often included in broad panel screenings.
In addition to these, other cell lines such as MIA-PaCa-2 (human pancreatic adenocarcinoma) and MDA-MB-231 (triple-negative human breast cancer) have also been employed in these studies. nih.gov The use of such a varied panel allows for the assessment of the breadth and selectivity of the cytotoxic activity of these compounds. nih.gov
Growth Inhibition and IC50/EC50 Determination
The antiproliferative activity of these derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. These values represent the concentration of a compound required to inhibit the growth of 50% of the cancer cell population.
Several studies have reported the IC50 and EC50 values for various this compound derivatives against the aforementioned cancer cell lines. For instance, novel iodoquinazoline derivatives have been synthesized and evaluated for their anticancer activities against HepG2, MCF-7, HCT-116, and A549 cell lines. nih.gov In one study, a series of new 2,4-disubstituted-6-iodoquinazoline derivatives were examined for their antiproliferative activity against four cancerous cell lines. nih.gov Compound 3c from this series was identified as the most effective, inhibiting the growth of all four tested tumor cell lines with IC50 values ranging from 4.0 to 8.0 µM. nih.gov Another derivative, 3b , also showed significant activity with IC50 values between 6.0 and 9.0 µM. nih.gov
Unsymmetrical polycarbo-substituted 4-anilinoquinazolines derived from 2-aryl-6-bromo-8-iodoquinazolines were also synthesized and evaluated for their cytotoxicity. mdpi.com Within this series, compounds 2b and 2c demonstrated significant and selective cytotoxicity against MCF-7 cells, with LC50 values of 3.12 and 2.96 μM, respectively. mdpi.com
The table below summarizes the cytotoxic activities of selected this compound derivatives against various cancer cell lines.
| Compound | MCF-7 (IC50/LC50 µM) | HeLa (LC50 µM) | A549 (IC50/LC50 µM) | HCT-116 (IC50 µM) | HepG2 (IC50 µM) |
| 3b | 6.0 - 9.0 nih.gov | - | 6.0 - 9.0 nih.gov | 6.0 - 9.0 nih.gov | 6.0 - 9.0 nih.gov |
| 3c | 4.0 - 8.0 nih.gov | - | 4.0 - 8.0 nih.gov | 4.0 - 8.0 nih.gov | 4.0 - 8.0 nih.gov |
| 2b | 3.12 mdpi.com | >10 mdpi.com | >10 mdpi.com | - | - |
| 2c | 2.96 mdpi.com | >10 mdpi.com | >10 mdpi.com | - | - |
| 3c (different series) | - | 3.99 mdpi.com | >10 mdpi.com | - | - |
| 7a | >10 mdpi.com | >10 mdpi.com | 4.88 mdpi.com | - | - |
Note: The data is compiled from different studies and the experimental conditions may vary.
Mechanisms of Action
Investigations into the mechanisms underlying the cytotoxic effects of this compound derivatives have revealed their ability to induce apoptosis, or programmed cell death.
Caspase-3 Activity Modulation: A key event in apoptosis is the activation of a cascade of enzymes called caspases. Caspase-3 is a crucial executioner caspase. Studies have shown that certain 2-phenyl-4-(phenylamino)quinazoline derivatives can induce programmed cell death in leukemia cells through a mitochondrial/caspase 9/caspase 3-dependent pathway. mdpi.com Further research on other quinazoline derivatives has demonstrated activation of caspases 9, 3, and 6, and to a lesser extent caspase-8, indicating that these compounds primarily trigger the intrinsic apoptotic pathway. nih.gov For example, a quinazolinone–benzenesulfonamide derivative was found to induce apoptosis in the HCT-116 cell line by activating caspases 3, 8, and 9. nih.gov
Cell Membrane Integrity Alteration: Another mechanism of action observed for these compounds is the alteration of cancer cell membrane integrity. For instance, compound 2c , a polycarbo-substituted 4-(arylamino)quinazoline, was found to induce apoptosis in MCF-7 cells by causing cell membrane alteration. mdpi.com
In Vitro Antimicrobial Activity Assessments
In addition to their anticancer properties, derivatives of this compound have been evaluated for their in vitro antimicrobial activity against a range of bacterial and fungal pathogens.
Antibacterial Spectrum (Gram-Positive and Gram-Negative Strains)
Studies have shown that iodoquinazoline derivatives exhibit a broad spectrum of antibacterial activity, often with greater potency against Gram-positive bacteria compared to Gram-negative strains. nih.govresearchgate.net
A series of new 2,4-disubstituted-6-iodoquinazoline derivatives demonstrated broad-spectrum antibacterial activity. nih.gov Notably, compound 3c from this series exhibited the most potent antibacterial and antifungal activity among the tested compounds. nih.govresearchgate.net The antibacterial activity of these quinazolinone derivatives is thought to be enhanced by substitutions at the 2 and 3 positions, the presence of halogen atoms at the 6 and 8 positions, and an amine or substituted amine at the 4th position of the quinazoline ring. nih.govresearchgate.net
Another study on new 6-iodoquinazoline-based Schiff bases also reported significant antimicrobial activities. uitm.edu.my Out of thirteen synthesized compounds, nine showed remarkable activity against selected microbial strains. uitm.edu.my Compounds 10 and 15 were particularly effective against Bacillus subtilis, with compound 10 showing a minimum inhibitory concentration (MIC) of 1.90 µg/ml against this bacterium and 3.9 µg/ml against Staphylococcus aureus. uitm.edu.my
The table below presents the antibacterial spectrum of selected iodoquinazoline derivatives.
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |
| 3c | Active nih.govresearchgate.net | Active nih.govresearchgate.net |
| 10 | Bacillus subtilis (MIC: 1.90 µg/ml), Staphylococcus aureus (MIC: 3.9 µg/ml) uitm.edu.my | Active uitm.edu.my |
| 15 | Bacillus subtilis (Active) uitm.edu.my | Active uitm.edu.my |
Antifungal Spectrum
The antifungal potential of this compound derivatives has also been investigated. Several synthesized compounds have shown promising activity against various fungal strains.
The same series of 2,4-disubstituted-6-iodoquinazoline derivatives that exhibited antibacterial properties also showed broad-spectrum antifungal action. nih.govresearchgate.net Compound 3c was again the most potent among the tested derivatives. nih.govresearchgate.net
The study on 6-iodoquinazoline-based Schiff bases also revealed their antifungal capabilities. uitm.edu.my Six of the thirteen compounds, namely 7, 10, 13, 15, 16, and 18 , displayed both antibacterial and antifungal activities. uitm.edu.my Aspergillus fumigatus and Syncephalastrum racemosum were among the most sensitive filamentous fungi, with compound 10 inhibiting their growth at MICs of 15.63 and 62.50 µg/ml, respectively. uitm.edu.my
Furthermore, a series of biquinazoline diselenide compounds, including a 6-iodoquinazoline derivative (1d ), were prepared and showed wide-spectrum antifungal activities against several plant pathogenic fungi such as G. zeae, F. oxysporum, and C. mandshurica. raco.cat
Minimum Inhibitory Concentration (MIC) Studies
Minimum Inhibitory Concentration (MIC) studies are crucial for quantifying the antimicrobial potency of a compound. For derivatives of the iodoquinazoline scaffold, these studies have been performed to determine the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Research into a series of 2,4-disubstituted-6-iodoquinazoline derivatives revealed their varying degrees of antimicrobial efficacy. nih.gov The compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov The MIC values, which represent the concentration required to inhibit microbial growth, were determined using standard broth dilution methods. tandfonline.com
In one such study, five new 2,4-disubstituted-6-iodoquinazoline derivatives were synthesized and evaluated. nih.gov The results indicated that the compounds generally exhibited stronger antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, compared to Gram-negative strains like Pseudomonas aeruginosa. nih.gov Compound 3c , which features a 4-methoxyphenyl (B3050149) group at the C2 position and a sulfanilamide (B372717) moiety at the C4 position, demonstrated the most significant antibacterial and antifungal activity among the tested derivatives. nih.govresearchgate.net
The antimicrobial activity of these iodoquinazoline derivatives is summarized in the table below.
Table 1: Minimum Inhibitory Concentration (MIC) of 6-Iodoquinazoline Derivatives (µg/mL) Data sourced from a study on 2,4-disubstituted-6-iodoquinazoline derivatives, close structural analogs of 8-iodoquinazoline-2-amine.
| Compound ID | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | C. albicans (Fungus) |
| 3a | 62.5 | 31.2 | 125 | 250 | 125 |
| 3b | 15.6 | 15.6 | 31.2 | 62.5 | 31.2 |
| 3c | 7.8 | 7.8 | 15.6 | 31.2 | 15.6 |
| 3d | 31.2 | 15.6 | 62.5 | 125 | 62.5 |
| 3e | 125 | 62.5 | 250 | 500 | 250 |
Source: Adapted from Al-Warhi, T., et al., 2025 nih.gov
Cellular and Molecular Mechanisms of Antimicrobial Action
The antimicrobial effects of iodoquinazoline derivatives are attributed to their interaction with key cellular and molecular targets essential for microbial survival. Molecular docking and in vitro studies suggest that these compounds can act through multiple mechanisms.
A primary proposed mechanism is the inhibition of dihydrofolate reductase (DHFR). nih.govresearchgate.net DHFR is a critical enzyme in the folic acid synthesis pathway, which is necessary for the production of nucleotides and certain amino acids. By inhibiting DHFR in bacteria like E. coli and S. aureus, these compounds disrupt DNA synthesis and repair, leading to a bacteriostatic or bactericidal effect. nih.gov
Another identified mechanism for the broader quinazolinone class involves the inhibition of Penicillin-Binding Proteins (PBPs), specifically PBP1 and PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA). acs.org PBPs are enzymes crucial for the synthesis and maintenance of the bacterial cell wall. Their inhibition compromises the structural integrity of the cell, leading to cell lysis and death. acs.org
Furthermore, the structural similarity of the quinazoline core to 8-hydroxyquinoline (B1678124), a known metal-chelating agent, suggests a potential mechanism involving the disruption of metal homeostasis in bacterial cells. nih.gov 8-hydroxyquinoline exerts its antimicrobial effect by chelating essential metal ions like Mn²⁺ and Zn²⁺, thereby disrupting vital enzymatic functions within the bacteria. nih.gov While not directly demonstrated for this compound, this remains a plausible mechanism of action for this class of compounds.
In Vitro Antiviral Activity Investigations
The quinazoline scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antiviral properties. researchgate.netresearchgate.net The amino-quinazoline framework, in particular, has been explored for the development of novel antiviral agents. researchgate.net
Specific research has pointed to the potential of halogenated quinazolines in this area. For instance, a synthetic pathway to produce bioactive 2,8-diamino-quinazolines utilized 8-bromo-2-chloro-6-iodoquinazoline (B14893858) as a key intermediate, highlighting the relevance of substitutions at the C8 position for generating biologically active molecules. researchgate.net
While direct in vitro antiviral data for this compound is not extensively detailed, related quinazolinone compounds have demonstrated potent antiviral activity against significant human pathogens. Studies have shown that certain 2,3,6-trisubstituted quinazolinone derivatives are effective inhibitors of Zika Virus (ZIKV) and Dengue Virus (DENV) replication, with some compounds exhibiting efficacy at nanomolar concentrations (EC₅₀ values as low as 86 nM). nih.gov This evidence underscores the potential of the iodoquinazoline scaffold as a source for new antiviral drug candidates.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For iodoquinazoline derivatives, SAR analyses have provided insights into the key structural features required for their antimicrobial and other biological effects. nih.govjocpr.com
The position and nature of substituents on the quinazoline ring are critical determinants of biological activity. The presence of a halogen atom, such as iodine, at positions C6 and C8 of the quinazoline ring has been shown to enhance antimicrobial activities. nih.gov The electron-withdrawing nature of the iodine atom at the C8 position can significantly influence the electronic properties of the entire heterocyclic system, potentially improving its binding affinity to biological targets.
The substituent at the C2 position also plays a pivotal role. In a study of 6-iodoquinazoline derivatives, variations at the C2 position led to significant differences in antimicrobial potency. nih.govresearchgate.net It was found that a 4-methoxyphenyl substituent at the C2 position resulted in a greater impact on activity compared to unsubstituted or other substituted phenyl rings. researchgate.net This suggests that both electronic and steric factors associated with the C2 substituent are important for optimizing the interaction with the target enzyme or receptor. researchgate.netnih.gov
Beyond the core substitutions at C2 and C8, modifications to other peripheral positions of the quinazoline scaffold can further modulate biological activity. Attaching different functional groups can alter the molecule's solubility, lipophilicity, and ability to form hydrogen bonds, all of which affect its pharmacological profile.
For example, in the study of 2,4-disubstituted-6-iodoquinazolines, the introduction of a sulfonamide moiety at the C4 position was a key factor in creating the most potent antimicrobial compound (3c ). nih.govresearchgate.net The combination of the sulfonamide group at C4 and the 4-methoxyphenyl group at C2 proved to be the most effective arrangement for broad-spectrum activity. nih.gov
Other research has demonstrated that tethering larger moieties to the quinazoline core can enhance activity against specific targets. The attachment of isoquinoline (B145761) groups to 6-iodoquinazolin-4-amine (B66490) derivatives, for instance, led to compounds with excellent cellular activity and potent inhibition of specific kinases like HER2. nih.gov These findings illustrate that peripheral modifications are a valuable strategy for fine-tuning the biological activity and target selectivity of iodoquinazoline derivatives. nih.gov
Materials Science and Sensing Applications of 8 Iodoquinazolin 2 Amine Derivatives
Fluorescent Probe Development for Analytical Detection
The development of fluorescent probes for the selective and sensitive detection of ions and molecules is a burgeoning area of research. Derivatives of 8-iodoquinazolin-2-amine are emerging as promising candidates for the construction of such probes due to their inherent fluorescence and the tunability of their electronic properties through chemical synthesis.
Copper (II) ions (Cu²⁺) are essential micronutrients for many biological processes, but their excess can be toxic. Therefore, the development of sensitive and selective fluorescent probes for Cu²⁺ detection is of great importance for environmental and biological monitoring. A novel nopinone-based quinazolin-2-amine fluorescent probe, N-benzyl-4-(4-(diethylamino)phenyl)-7,7-dimethyl-5,6,7,8-tetrahydro-6,8-methanoquinazolin-2-amine (BNQ), has been synthesized and has demonstrated a highly selective fluorescence quenching response towards Cu²⁺. sioc-journal.cn
The probe BNQ was synthesized from β-pinene derivative nopinone (B1589484) and exhibited a significant and selective fluorescence quenching in the presence of Cu²⁺ ions in a PBS/THF solution. sioc-journal.cn This response is attributed to the specific coordination between the probe and Cu²⁺, a mechanism that was further supported by high-resolution mass spectrometry and density functional theory (DFT) calculations. sioc-journal.cn The probe's high sensitivity is highlighted by its low detection limit, which is significantly lower than the standard set by the World Health Organization (WHO) for drinking water. sioc-journal.cn
Research Findings on BNQ Probe for Cu²⁺ Detection
| Parameter | Finding |
|---|---|
| Probe Name | N-benzyl-4-(4-(diethylamino)phenyl)-7,7-dimethyl-5,6,7,8-tetrahydro-6,8-methanoquinazolin-2-amine (BNQ) |
| Target Analyte | Cu²⁺ |
| Sensing Mechanism | Selective fluorescence quenching |
| Solvent System | PBS/THF (V/V=8/2, 10 mmol·L⁻¹, pH=7.4) |
| Detection Limit | 0.09 µmol·L⁻¹ |
| Effective pH Range | 4-10 |
| Application | Detection of micromolar Cu²⁺ in environmental water samples and bio-imaging in living zebrafish. |
Data sourced from: SIOC Journals sioc-journal.cn
The practical applicability of the BNQ probe was successfully demonstrated by its ability to detect micromolar concentrations of Cu²⁺ in various environmental water samples. sioc-journal.cn Furthermore, its utility in biological systems was confirmed through fluorescence imaging of Cu²⁺ in living zebrafish, showcasing its potential for in vivo applications. sioc-journal.cn
The monitoring of pH is crucial in numerous chemical and biological processes. Fluorescent probes that exhibit changes in their optical properties in response to pH variations offer a powerful tool for such monitoring. Certain polycarbo-substituted quinazolines, derived from 2-aryl-4-chloro-6-iodoquinazolines, have been identified as potential pH sensors. researchgate.net
The synthesis of these compounds involves cross-coupling reactions to introduce various substituents onto the quinazoline (B50416) scaffold. researchgate.net The electronic absorption and emission properties of these derivatives are sensitive to the polarity of their environment and to pH changes. researchgate.net For instance, the fluorescence of a synthesized 2,3-diaryl-6-(phenylethynyl)quinazoline was found to be responsive to pH changes, indicating its potential for use in pH sensing applications. researchgate.net The study of these compounds in a mixture of dichloromethane (B109758) and trifluoroacetic acid (TFA) confirmed their pH-sensitive fluorescent behavior. researchgate.net
Photophysical Properties of a pH-Sensitive Quinazoline Derivative
| Solvent | Absorption λmax (nm) | Emission λmax (nm) |
|---|---|---|
| Dichloromethane (CH₂Cl₂) | ~355 | ~450 |
| CH₂Cl₂-TFA mixture | Shift Observed | Quenching/Shift Observed |
Data interpreted from: ResearchGate researchgate.net
The investigation into the photophysical properties of these quinazoline derivatives, complemented by density functional theory (DFT) methods, helps to establish a relationship between their structure and their fluorescent response to stimuli like pH. researchgate.net This understanding is critical for the rational design of new and improved fluorescent probes for environmental monitoring and other analytical applications.
Future Research Directions and Translational Perspectives for 8 Iodoquinazolin 2 Amine
Development of Novel and Sustainable Synthetic Routes
While classical methods for quinazoline (B50416) synthesis are well-established, future efforts must focus on developing more efficient, environmentally benign, and sustainable routes to 8-Iodoquinazolin-2-amine and its derivatives. Current syntheses often rely on multi-step procedures that may involve harsh reagents like phosphorus oxychloride. nih.gov
Future research should pivot towards modern synthetic methodologies. For instance, acceptorless dehydrogenative annulation, catalyzed by earth-abundant metals like manganese, presents a sustainable pathway for constructing the quinazoline core from simpler precursors. nih.gov Another promising avenue is the use of molecular iodine as a catalyst for C-H bond amination, which could provide a greener alternative for forming key bonds in the heterocyclic system. nih.gov The development of one-pot synthetic strategies that combine ring formation and functionalization would significantly improve efficiency and reduce waste, aligning with the principles of green chemistry.
| Synthetic Strategy | Rationale for Future Application | Potential Advantages |
| Manganese-Catalyzed Dehydrogenative Annulation | Utilizes earth-abundant, non-toxic metals. | Reduced cost, lower environmental impact, high atom economy. nih.gov |
| Molecular Iodine-Catalyzed C-H Amination | Employs a readily available and less hazardous catalyst. | Avoids harsh reagents, potentially milder reaction conditions. nih.gov |
| One-Pot Multi-Component Reactions (MCRs) | Combines multiple synthetic steps into a single operation. | Increased efficiency, reduced solvent waste, simplified purification. researchgate.net |
Exploration of Undiscovered Chemical Transformations and Reactivity Profiles
The chemical reactivity of this compound is largely untapped. The iodine atom at the C8 position is a prime handle for a variety of transition-metal-catalyzed cross-coupling reactions. This functionality is ripe for exploration beyond simple derivatization.
Future investigations should systematically explore its participation in reactions such as:
Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids, introducing diverse aryl or alkyl groups. smolecule.com
Sonogashira Coupling: To create C-C triple bonds with terminal alkynes, enabling the synthesis of rigid, linear analogues.
Buchwald-Hartwig Amination: To form C-N bonds, attaching various primary or secondary amines to the C8 position.
Heck and Stille Couplings: To further expand the repertoire of accessible C-C bond formations.
Beyond the C8-iodo group, the reactivity of the 2-amino group and the quinazoline ring itself warrants deeper investigation. Exploring selective N-arylation, acylation, or alkylation of the amino group, as well as electrophilic or nucleophilic substitution on the benzene (B151609) portion of the scaffold, could yield novel derivatives with unique properties.
Identification of New Biological Targets and Elucidation of Novel Mechanisms of Action
The amino-quinazoline framework is a privileged structure known to interact with a wide array of biological targets, most notably protein kinases. researchgate.net However, the specific biological profile of this compound remains to be defined.
Future research should prioritize comprehensive biological screening of this compound and its rationally designed derivatives. Based on the activities of related iodoquinazolines, a logical starting point would be to investigate its potential as an inhibitor of Carbonic Anhydrase (CA) isoforms , such as CA XII, which are implicated in cancer. nih.gov Furthermore, given the recent identification of quinazoline-4-amine analogs as inhibitors of the Werner (WRN) syndrome protein , a synthetic lethal target in certain cancers, screening against this helicase is highly warranted. nih.gov
Elucidating the mechanism of action will be critical. This involves not only identifying the primary molecular target but also understanding the downstream cellular consequences of target engagement. Techniques such as thermal shift assays, isothermal titration calorimetry, and X-ray crystallography can confirm direct binding, while cellular assays can probe effects on signaling pathways, cell cycle progression, and apoptosis.
| Potential Biological Target Class | Rationale Based on Related Scaffolds | Therapeutic Area |
| Carbonic Anhydrase (e.g., CA XII) | Substituted 6-iodoquinazolines have shown inhibitory activity. nih.gov | Oncology |
| Werner (WRN) Helicase | Quinazoline-4-amine derivatives have been identified as WRN inhibitors. nih.gov | Oncology |
| Protein Kinases (e.g., EGFR, ErbB2) | The 4-aminoquinazoline is a classic kinase inhibitor scaffold. researchgate.netgoogle.com | Oncology, Inflammatory Diseases |
| G-protein-coupled receptors (GPCRs) | Related quinoline (B57606) scaffolds can act as receptor blockers (e.g., HRH2). dntb.gov.ua | Various |
Advanced Computational Design for Enhanced Activity and Selectivity Profiles
To accelerate the discovery of potent and selective agents based on the this compound scaffold, advanced computational methods should be integrated into the research workflow. Molecular docking, a technique already applied to iodoquinazoline derivatives, can predict the binding poses and affinities of novel compounds against specific protein targets like carbonic anhydrase. nih.gov
Future computational efforts should expand to include:
Quantitative Structure-Activity Relationship (QSAR) studies: To build mathematical models that correlate structural features with biological activity, guiding the design of more potent analogues.
Pharmacophore Modeling: To identify the essential three-dimensional arrangement of chemical features required for biological activity, which can be used to screen virtual libraries for new hits.
Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the ligand-protein complex over time, providing insights into binding stability and the role of conformational changes.
These in silico techniques will enable a more focused and resource-efficient approach to medicinal chemistry, prioritizing the synthesis of compounds with the highest probability of success and fine-tuning them for enhanced activity against desired targets and improved selectivity over off-targets.
Expansion into Diverse Materials Science Applications (e.g., sensors, functional materials)
The unique electronic and structural properties of this compound suggest its potential utility beyond pharmacology, in the realm of materials science. The planar, aromatic quinazoline core, combined with the coordinating amino group and the heavy iodine atom, could be exploited to create novel functional materials.
Promising future research directions include:
Fluorescent Chemosensors: The quinazoline ring system can exhibit fluorescence. The heavy iodine atom may act as a fluorescence quencher. The design of derivatives where the binding of a specific analyte (e.g., a metal ion) displaces the iodine or alters the electronic structure could lead to a "turn-on" fluorescent sensor.
Metal-Organic Frameworks (MOFs): The nitrogen atoms of the quinazoline ring and the exocyclic amino group can act as coordination sites for metal ions. Using this compound or its derivatives as organic linkers could lead to the formation of novel MOFs with potential applications in gas storage, catalysis, or separation.
Organic Electronics: Fused aromatic nitrogen heterocycles are of interest in the development of organic light-emitting diodes (OLEDs) and organic semiconductors. The electronic properties of the this compound core could be tuned through derivatization to explore its potential in these advanced material applications.
This expansion into materials science represents a completely unexplored frontier for this compound, offering opportunities for innovation in sensing, electronics, and porous materials.
Q & A
Q. Spectroscopy :
- NMR : Verify the absence of unreacted starting materials (e.g., residual amine protons at δ 5.5–6.0 ppm).
- FT-IR : Confirm C-I stretching vibrations (~500–600 cm).
Q. Chromatography :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).
Elemental Analysis : Validate C, H, N, and I percentages within ±0.4% of theoretical values.
Q. What solvents and reaction conditions are compatible with this compound in downstream functionalization?
- Compatibility Guidelines :
- Solvents : Prefer polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions. Avoid protic solvents (e.g., MeOH) if deiodination is a concern.
- Temperature : Maintain reactions below 100°C to prevent C-I bond cleavage.
- Catalysts : Use Pd-based catalysts (e.g., Pd(PPh)) for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, QSPR) predict the biological activity of this compound derivatives?
- Strategy :
Docking Studies : Use software like AutoDock Vina to model interactions between the iodine moiety and target proteins (e.g., kinase ATP-binding sites). Prioritize derivatives with predicted binding energies ≤ −8.0 kcal/mol.
QSPR Modeling : Corrogate electronic parameters (e.g., Hammett σ constants for iodine substituents) with experimental IC values to build predictive activity models.
Q. How should researchers address contradictory data in SAR studies of this compound analogs?
- Resolution Framework :
Data Triangulation : Replicate assays across independent labs to rule out protocol variability.
Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to verify regiochemistry.
Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity in bioassays).
- Documentation : Publish raw datasets and analysis scripts in open repositories (e.g., Zenodo) to enable peer scrutiny .
Q. What strategies enhance the stability of this compound under long-term storage?
- Stabilization Protocols :
Storage Conditions : Keep in amber vials under inert gas (N or Ar) at −20°C to prevent photolytic/oxidative degradation.
Additives : Include free-radical scavengers (e.g., BHT, 0.1% w/w) in stock solutions.
Monitoring : Perform periodic HPLC checks (every 6 months) to detect decomposition (e.g., loss of iodine leading to quinazoline byproducts) .
Q. How can researchers design experiments to elucidate the mechanism of iodine-mediated electronic effects in this compound’s reactivity?
- Experimental Design :
Electron Density Mapping : Use DFT calculations (e.g., Gaussian 16) to visualize HOMO/LUMO distribution around the iodine atom.
Kinetic Studies : Compare reaction rates of iodinated vs. non-iodinated analogs in SNAr reactions with varying nucleophiles (e.g., amines, thiols).
Isotopic Labeling : Synthesize I-labeled analogs to track regioselectivity in cross-coupling reactions .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



